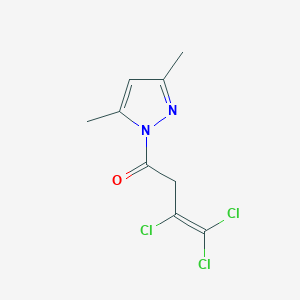
3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole
Overview
Description
3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole is a chemical compound with the molecular formula C11H11Cl3N2O. It is a pyrazole-based inhibitor that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide to control the growth of weeds. In environmental science, it has been studied for its potential to degrade pollutants in soil and water.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole involves the inhibition of a specific enzyme in the target organism. This enzyme is responsible for the biosynthesis of certain essential compounds, and its inhibition leads to the disruption of vital cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole vary depending on the application. In medicine, it has been found to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been found to inhibit the growth of weeds by disrupting their cellular processes. In environmental science, it has been found to degrade pollutants in soil and water through a process known as bioremediation.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-1-(3,4,4-trichlorobut-3-enoyl)-1H-pyrazole in lab experiments include its high potency, specificity, and selectivity. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research include the development of new applications and the optimization of the synthesis method.
properties
IUPAC Name |
3,4,4-trichloro-1-(3,5-dimethylpyrazol-1-yl)but-3-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c1-5-3-6(2)14(13-5)8(15)4-7(10)9(11)12/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUMEEXPXCXIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC(=C(Cl)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)but-3-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2-amino-4-(2-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302601.png)
![diethyl 2-amino-7-(3-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302603.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302614.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302622.png)
![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302627.png)
![3-(2-hydroxyphenyl)-5-isopropyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4302637.png)
![1,5'-dibenzyl-3'-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302650.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302658.png)
![1,5'-dibenzyl-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302664.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302668.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4302675.png)
![1-benzyl-3'-methyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302695.png)
![4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(4-methylpent-3-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B4302699.png)
![2-(1H-benzimidazol-2-yl)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4302704.png)